molecular formula C11H13N3O2 B12826900 (S)-2-Amino-3-(7-amino-1H-indol-3-yl)propanoic acid

(S)-2-Amino-3-(7-amino-1H-indol-3-yl)propanoic acid

Cat. No.: B12826900
M. Wt: 219.24 g/mol
InChI Key: YMMOJBLXYRDUIR-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(7-amino-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (S)-2-Amino-3-(7-amino-1H-indol-3-yl)propanoic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic methods that allow for the efficient formation of the indole ring system . These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(7-amino-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different quinonoid structures.

    Reduction: Reduction reactions can modify the indole ring or the amino groups.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

(S)-2-Amino-3-(7-amino-1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(7-amino-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, influencing biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring structure.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

Uniqueness

(S)-2-Amino-3-(7-amino-1H-indol-3-yl)propanoic acid is unique due to the specific positioning of the amino groups and the amino acid side chain, which confer distinct chemical and biological properties compared to other indole derivatives .

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

(2S)-2-amino-3-(7-amino-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H13N3O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,12-13H2,(H,15,16)/t9-/m0/s1

InChI Key

YMMOJBLXYRDUIR-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C(=C1)N)NC=C2C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2CC(C(=O)O)N

Origin of Product

United States

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